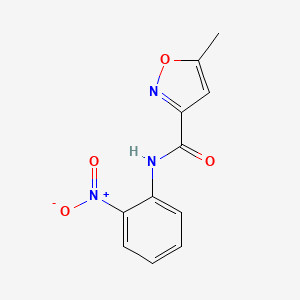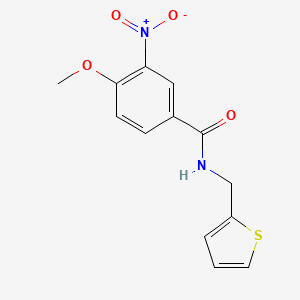
5-methyl-N-(2-nitrophenyl)-3-isoxazolecarboxamide
Overview
Description
5-methyl-N-(2-nitrophenyl)-3-isoxazolecarboxamide, also known as MNIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNIP is a synthetic molecule that belongs to the family of isoxazolecarboxamides, and it has been found to have a wide range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-nitrophenyl)-3-isoxazolecarboxamide is not fully understood, but it is believed to act on various molecular targets in the body. 5-methyl-N-(2-nitrophenyl)-3-isoxazolecarboxamide has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. 5-methyl-N-(2-nitrophenyl)-3-isoxazolecarboxamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
5-methyl-N-(2-nitrophenyl)-3-isoxazolecarboxamide has been found to have various biochemical and physiological effects in the body. In the brain, 5-methyl-N-(2-nitrophenyl)-3-isoxazolecarboxamide has been found to improve cognitive function and memory by increasing the levels of neurotransmitters such as acetylcholine and dopamine. 5-methyl-N-(2-nitrophenyl)-3-isoxazolecarboxamide has also been found to have anti-inflammatory and antioxidant properties, which can help to reduce oxidative stress and inflammation in the body. In cancer cells, 5-methyl-N-(2-nitrophenyl)-3-isoxazolecarboxamide has been found to induce apoptosis and inhibit cell proliferation by targeting various molecular pathways involved in cancer progression.
Advantages and Limitations for Lab Experiments
5-methyl-N-(2-nitrophenyl)-3-isoxazolecarboxamide has several advantages for lab experiments, including its synthetic accessibility, stability, and selectivity for certain molecular targets. 5-methyl-N-(2-nitrophenyl)-3-isoxazolecarboxamide is also relatively easy to modify, which allows researchers to tailor its pharmacological properties to specific applications. However, 5-methyl-N-(2-nitrophenyl)-3-isoxazolecarboxamide also has some limitations for lab experiments, including its low solubility in water and limited in vivo bioavailability.
Future Directions
There are several future directions for research on 5-methyl-N-(2-nitrophenyl)-3-isoxazolecarboxamide, including the development of new synthetic methods for its production, the identification of new molecular targets for its activity, and the optimization of its pharmacological properties for specific applications. 5-methyl-N-(2-nitrophenyl)-3-isoxazolecarboxamide also has potential applications in other fields of research, such as materials science and catalysis, which could lead to the development of new technologies and materials. Overall, 5-methyl-N-(2-nitrophenyl)-3-isoxazolecarboxamide is a promising compound with a wide range of potential applications in scientific research.
Scientific Research Applications
5-methyl-N-(2-nitrophenyl)-3-isoxazolecarboxamide has been found to have potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, 5-methyl-N-(2-nitrophenyl)-3-isoxazolecarboxamide has been found to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, 5-methyl-N-(2-nitrophenyl)-3-isoxazolecarboxamide has been found to have anticancer properties and can be used as a potential chemotherapeutic agent. In drug discovery, 5-methyl-N-(2-nitrophenyl)-3-isoxazolecarboxamide can be used as a lead compound for the development of new drugs with improved pharmacological properties.
properties
IUPAC Name |
5-methyl-N-(2-nitrophenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-7-6-9(13-18-7)11(15)12-8-4-2-3-5-10(8)14(16)17/h2-6H,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQMMJWWNYIQNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(2-nitrophenyl)-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 4-cyano-3-methyl-5-[(4-phenylbutanoyl)amino]-2-thiophenecarboxylate](/img/structure/B4180829.png)


![N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4180856.png)
![5-bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4180870.png)


![N-(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4180912.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenylbutanamide](/img/structure/B4180920.png)
![2-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4180928.png)
![N-methyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4180938.png)
![3-{[(2-bromobenzyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4180945.png)
